molecular formula C22H18ClFN2O3S B2819936 ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate CAS No. 370574-36-0

ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B2819936
CAS No.: 370574-36-0
M. Wt: 444.91
InChI Key: VGXRXJVGDNSTKV-UHFFFAOYSA-N
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Description

ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Scientific Research Applications

ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:

Future Directions

The compound has been used as an intermediate in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives . These derivatives have shown a variety of biological activities, suggesting potential for further exploration and development . The compound’s reactivity also suggests it could be used to synthesize other heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate typically involves a multi-step process. One common method starts with the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine. This reaction yields the intermediate compound, which is then subjected to further functionalization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic derivatives.

    Acylation: The ester group can be acylated under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide. Reaction conditions typically involve moderate to high temperatures and the use of catalysts such as piperidine .

Major Products

The major products formed from these reactions include pyrano[2,3-d]pyrimidine derivatives, which have been synthesized in moderate to high yields (48–78%) through functionalization of the parent compound .

Mechanism of Action

The mechanism of action of ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is not fully understood. its various functional groups suggest that it can interact with multiple molecular targets and pathways. For example, the amino group may form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:

The unique combination of functional groups in this compound makes it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c1-2-28-22(27)20-18(12-30-14-9-7-13(23)8-10-14)29-21(26)16(11-25)19(20)15-5-3-4-6-17(15)24/h3-10,19H,2,12,26H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXRXJVGDNSTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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